molecular formula C10H11N3OS B2772737 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2175978-96-6

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2772737
CAS No.: 2175978-96-6
M. Wt: 221.28
InChI Key: AXAATCGEMRVOMB-UHFFFAOYSA-N
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Description

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a thiolan-3-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine typically involves the annulation of a pyrazole ring to a pyrazine ring. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with thiolan-3-ol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine in biological systems is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is unique due to the presence of the thiolan-3-yloxy group, which imparts distinct chemical and biological properties. This differentiates it from other pyrazolo[1,5-a]pyrazine derivatives and similar heterocyclic compounds .

Properties

IUPAC Name

4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAATCGEMRVOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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